
P-P-P-hUra-dRibf.4Na+
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-P-P-hUra-dRibf.4Na+ is a complex compound that belongs to the family of nucleic acids. It is a modified nucleoside with unique properties that make it valuable in various scientific fields. The compound consists of a uracil base (hUra) linked to a ribofuranose sugar (dRibf) and is further modified with three phosphate groups (P-P-P) and a sodium ion (4Na+).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-P-P-hUra-dRibf.4Na+ typically involves the following steps:
Preparation of Uracil Derivative: The uracil base is first modified to introduce functional groups that facilitate further reactions.
Attachment of Ribofuranose: The modified uracil is then linked to a ribofuranose sugar through a glycosidic bond.
Phosphorylation: The ribofuranose-linked uracil is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Addition of Sodium Ions: Finally, sodium ions are introduced to neutralize the charge and stabilize the compound.
Industrial Production Methods
Industrial production of P-P-P-hUra-dRibf.4Na+ involves large-scale synthesis using automated synthesizers and high-throughput techniques. The process is optimized for yield and purity, and typically includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
P-P-P-hUra-dRibf.4Na+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phosphate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.
Aplicaciones Científicas De Investigación
P-P-P-hUra-dRibf.4Na+ has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and nucleotides.
Biology: Employed in studies of nucleic acid structure and function, as well as in the development of nucleic acid-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of P-P-P-hUra-dRibf.4Na+ involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and degradation, leading to the inhibition of viral replication or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
P-P-P-rAdo: A similar compound with an adenine base instead of uracil.
P-P-P-rGuo: Contains a guanine base.
P-P-P-rCyd: Contains a cytosine base.
Uniqueness
P-P-P-hUra-dRibf.4Na+ is unique due to its specific uracil base and the presence of three phosphate groups, which confer distinct chemical and biological properties. Its ability to interfere with nucleic acid metabolism makes it particularly valuable in antiviral and anticancer research.
Propiedades
Fórmula molecular |
C9H13N2Na4O14P3 |
|---|---|
Peso molecular |
558.08 g/mol |
Nombre IUPAC |
tetrasodium;[[[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H17N2O14P3.4Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h5-6,8,12H,1-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 |
Clave InChI |
UTVTULGFHHMWKI-OIXZBRQUSA-J |
SMILES isomérico |
C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


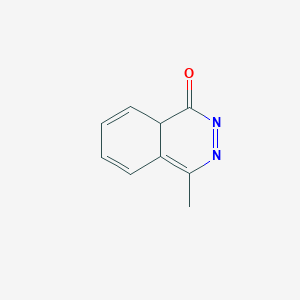
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12362522.png)
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B12362527.png)

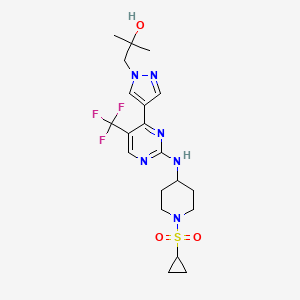
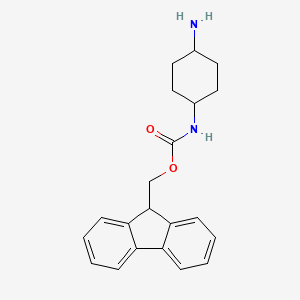
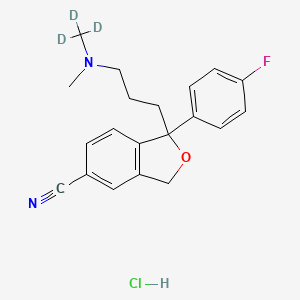
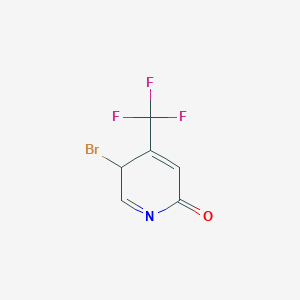
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12362573.png)
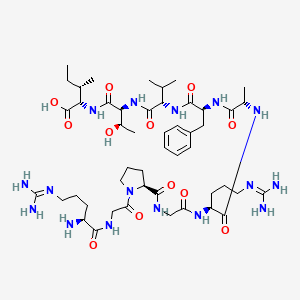
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)

![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
